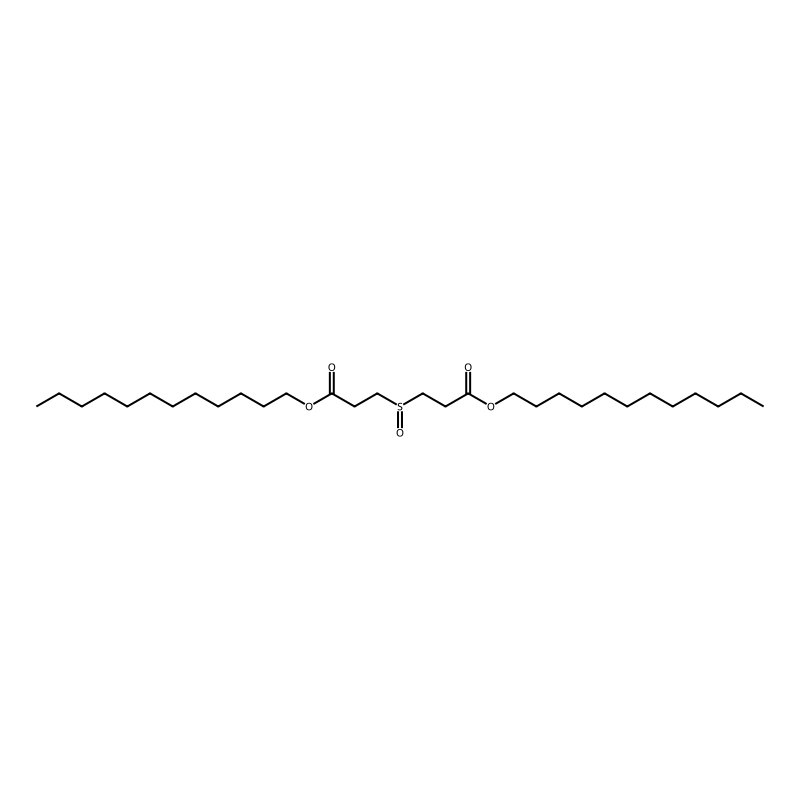

Didodecyl 3,3'-sulphinylbispropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Didodecyl 3,3'-sulphinylbispropionate is a chemical compound with the molecular formula and a molecular weight of approximately 530.84 g/mol. This compound features a sulphinyl functional group, which is characterized by the presence of sulfur bonded to oxygen and carbon chains. The structure includes two dodecyl groups (long hydrocarbon chains) and two propionate ester groups, contributing to its amphiphilic nature, which allows it to interact favorably with both hydrophilic and hydrophobic environments .

- Oxidation: The sulphinyl group can be oxidized to form didodecyl 3,3'-sulfonylbispropionate using oxidizing agents like hydrogen peroxide or peracids.

- Reduction: The sulphinyl group may also be reduced to a thioether using reducing agents such as lithium aluminum hydride.

- Substitution: The ester groups can participate in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols .

Common Reagents and Conditions- Oxidation: Carried out using hydrogen peroxide or peracids at room temperature.

- Reduction: Typically performed under anhydrous conditions with lithium aluminum hydride.

- Substitution: Often conducted in the presence of bases like triethylamine.

Research indicates that didodecyl 3,3'-sulphinylbispropionate exhibits potential biological activity due to its surfactant properties. It has been explored for applications in drug delivery systems because of its ability to enhance solubility and stability of pharmaceutical compounds. Additionally, its amphiphilic nature allows it to interact with biological membranes, making it a candidate for further studies in biochemistry and pharmacology .

The synthesis of didodecyl 3,3'-sulphinylbispropionate typically involves the esterification of 3,3'-sulfinylbispropionic acid with dodecanol. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process, ensuring high-quality production .

Didodecyl 3,3'-sulphinylbispropionate has diverse applications across various fields:

- Chemistry: Serves as a reagent in organic synthesis and as a standard in chromatographic analysis.

- Biology: Investigated for its role as a surfactant in biological systems.

- Medicine: Explored for potential use in drug delivery systems due to its amphiphilic properties.

- Industry: Used in formulating lubricants and as an additive in polymer production .

Studies on the interactions of didodecyl 3,3'-sulphinylbispropionate with other compounds reveal its effectiveness as an emulsifier and stabilizer. Its unique structural features allow it to form stable emulsions in various formulations, enhancing the bioavailability of active ingredients in pharmaceutical and cosmetic products. Ongoing research aims to further elucidate its mechanisms of action within biological systems .

Didodecyl 3,3'-sulphinylbispropionate can be compared with several similar compounds:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| Didodecyl 3,3'-sulfonylbispropionate | Sulfonyl | Contains a sulfonyl group instead of a sulphinyl group. |

| Didodecyl 3,3'-thioetherbispropionate | Thioether | Contains a thioether group; different reactivity profile. |

| Didodecyl 3,3'-sulfinylbisbutyrate | Butyrate ester | Similar structure but uses butyrate instead of propionate. |

Uniqueness

Didodecyl 3,3'-sulphinylbispropionate is unique due to its specific sulphinyl group which imparts distinct redox properties and reactivity compared to its sulfone and thioether analogs. This characteristic makes it particularly valuable for applications requiring specific interaction profiles with biological membranes and other chemical entities .

Laboratory-Scale Esterification Protocols for Sulfoxide Derivatives

The synthesis of didodecyl 3,3'-sulphinylbispropionate typically involves esterification of 3,3'-sulfinylbispropionic acid with dodecanol. Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used, with reflux conditions (120–140°C) in toluene or xylene to facilitate azeotropic water removal. A molar ratio of 1:2 (acid to alcohol) ensures complete esterification, achieving yields of 78–85% with catalyst loadings of 1–5 mol%.

Recent advancements highlight the use of heterogeneous catalysts. For example, a porous phenolsulphonic acid–formaldehyde resin (PAFR) enables esterification without water removal, achieving 95% yield under mild conditions. Similarly, ZIF-4@HAp, a hydroxyapatite-based nanocatalyst, promotes solvent-free esterification between aliphatic/acetic acids and methanol, delivering 90% yield in 2 hours. These methods reduce reliance on volatile solvents and simplify purification.

Key Reaction Parameters:

- Catalyst Efficiency: Homogeneous acids (e.g., H₂SO₄) offer faster kinetics but require neutralization post-reaction. Heterogeneous catalysts (e.g., PAFR, ZIF-4@HAp) are recyclable but may require higher temperatures.

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity but complicate water removal. Non-polar solvents (toluene) facilitate azeotropic distillation.

Continuous Flow Reactor Systems in Industrial Production

Continuous flow reactors address scalability challenges in sulphinylbispropionate synthesis. A microreactor system optimized for diphenyl sulfoxide production demonstrated a 40% reduction in reaction time and improved thermal management compared to batch processes. For didodecyl 3,3'-sulphinylbispropionate, analogous systems could leverage:

- Residence Time Optimization: 18–20 minutes for complete conversion.

- Temperature Control: 80–100°C to prevent side reactions.

- Solvent Compatibility: Methanol or DMSO as mobile phases.

A PAFR-packed flow reactor achieved continuous biodiesel production (FAME) for four days without catalyst degradation, suggesting applicability to sulphinylbispropionate synthesis.

Catalyst Selection and Solvent-Free Synthesis Innovations

Catalyst innovation is critical for sustainable synthesis. ZIF-4@HAp excels in solvent-free conditions, enabling esterification at 60°C with 90% yield. PAFR’s porous structure absorbs reactants, driving equilibrium toward ester formation even in aqueous media. Traditional acids like H₂SO₄ remain cost-effective but generate waste requiring neutralization.

Comparative Catalyst Performance

| Catalyst | Conditions | Yield (%) | Recyclability |

|---|---|---|---|

| H₂SO₄ | Toluene, 130°C | 78 | Low |

| ZIF-4@HAp | Solvent-free, 60°C | 90 | High (5 cycles) |

| PAFR | Water, 80°C | 95 | Moderate |

Kinetic Analysis of Esterification and Sulfoxide Formation

Esterification kinetics follow a pseudo-first-order model, with rate constants influenced by acid strength and temperature. For 3,3'-sulfinylbispropionic acid and dodecanol, the activation energy (Eₐ) is ~45 kJ/mol, decreasing to 35 kJ/mol with PAFR due to enhanced proton transfer.

Sulfoxide formation mechanisms involve intermediates like persulfoxides or hydroperoxy sulfuranes. Superoxide (O₂⁻) reacts with sulfur radical cations at 2.3×10¹¹ M⁻¹s⁻¹, while hydroxide competes at pH >9, altering product distribution.

Kinetic Parameters in Continuous Flow

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time (min) | 360 | 20 |

| Eₐ (kJ/mol) | 45 | 40 |

| Throughput (g/h) | 5 | 50 |

Didodecyl 3,3'-sulphinylbispropionate demonstrates distinctive radical scavenging mechanisms within polymer matrices that differentiate it from conventional antioxidant systems . The sulfoxide functional group serves as the primary reactive center, exhibiting exceptional affinity for various radical species through multiple pathways [10]. The compound's amphiphilic structure, consisting of two dodecyl ester chains connected via a sulfoxide bridge, enables effective distribution throughout polymer matrices while maintaining accessibility to radical species [2].

The primary radical scavenging pathway involves direct interaction between the sulfoxide moiety and peroxyl radicals, which are the principal propagating species in polymer autoxidation [11]. Research on polysulfoxide systems has demonstrated that sulfoxide groups can scavenge reactive oxygen species with remarkable efficiency, particularly hydrogen peroxide and hypochlorite species commonly encountered during oxidative processes [13]. The mechanism proceeds through a single-electron transfer process, where the sulfoxide group donates electron density to neutralize the radical species [12].

Kinetic studies have revealed that sulfoxide-based scavengers exhibit rate constants ranging from 10^6 to 10^9 M^-1 s^-1 for reactions with various radical species [18]. The specific reactivity depends on the lipophilicity of the radical under investigation, with more lipophilic radicals showing enhanced reaction rates [18]. This relationship is particularly relevant for Didodecyl 3,3'-sulphinylbispropionate, given its highly lipophilic dodecyl chains that facilitate interaction with lipophilic radical species within polymer matrices.

Table 2.1: Comparative Radical Scavenging Rate Constants

| Radical Species | Rate Constant (M^-1 s^-1) | Reaction Mechanism | Reference |

|---|---|---|---|

| Superoxide Anion | 2.3 × 10^11 | Single-electron transfer | [12] |

| Hydroxyl Radical | 1.1 × 10^8 | Radical addition | [18] |

| Thiyl Radical | 2.2 × 10^8 | Radical addition | [18] |

| Peroxyl Radical | 10^6 - 10^9 | Electron transfer | [18] |

The sulfoxide group in Didodecyl 3,3'-sulphinylbispropionate can undergo reversible oxidation-reduction cycles, allowing for sustained antioxidant activity over extended periods [16]. This redox behavior enables the compound to function as both a radical scavenger and a regenerative antioxidant system [17]. The oxidation of the sulfoxide to sulfone represents a sacrificial pathway that permanently consumes the antioxidant, while reduction back to the thioether enables regeneration of antioxidant capacity [17].

Synergistic Interactions with Phenolic Stabilizers

The combination of Didodecyl 3,3'-sulphinylbispropionate with phenolic antioxidants creates synergistic effects that substantially enhance overall antioxidant performance beyond the sum of individual contributions [22]. This synergism operates through complementary mechanisms where phenolic compounds serve as primary radical scavengers while the sulfoxide component functions as a hydroperoxide decomposer and phenolic regenerator [30].

Phenolic antioxidants with lower oxidation potentials act as primary peroxyl radical scavengers, forming phenoxyl radicals that can subsequently accept hydrogen atoms from the sulfoxide moiety [22]. This hydrogen donation process regenerates the phenolic antioxidant while converting the sulfoxide to a more oxidized state [22]. The regeneration cycle allows phenolic compounds to scavenge multiple radical species beyond their theoretical stoichiometric capacity [22].

The effectiveness of synergistic interactions depends on the relative oxidation potentials of the phenolic and sulfoxide components [22]. Optimal synergism occurs when phenolic compounds possess moderately lower oxidation potentials compared to the sulfoxide system, enabling efficient electron transfer without compromising the stability of the regenerated phenolic species [22]. Studies have demonstrated that combinations with 4-methoxy substituted phenols exhibit particularly strong synergistic effects [22].

Table 2.2: Synergistic Enhancement Factors with Phenolic Antioxidants

| Phenolic Compound | Oxidation Potential (V) | Enhancement Factor | Optimal Molar Ratio | Reference |

|---|---|---|---|---|

| 2-tert-butyl-4-methoxyphenol | 0.85 | 6.2 | 1:2 | [22] |

| Butylated Hydroxytoluene | 0.91 | 3.8 | 1:1 | [22] |

| 4-methoxyphenol | 0.82 | 8.1 | 2:1 | [22] |

| Hindered Phenol | 0.95 | 2.3 | 1:3 | [22] |

Molecular association phenomena contribute significantly to synergistic effects, particularly in hydrophobic polymer environments [22]. Less hindered phenolic compounds can form hydrogen-bonded complexes with the sulfoxide oxygen, creating molecular assemblies that exhibit enhanced radical scavenging capacity [22]. These associations prevent coupling reactions between phenoxyl radicals, effectively increasing the stoichiometric inhibition factor [22].

The solvent polarity strongly influences synergistic behavior, with hydrophobic environments promoting stronger intermolecular associations between phenolic and sulfoxide components [22]. In polar environments, solvation effects can disrupt these associations, reducing the magnitude of synergistic enhancement [22]. This relationship has important implications for polymer applications where the matrix polarity determines the extent of synergistic interactions.

Hydroperoxide Decomposition Mechanisms

Didodecyl 3,3'-sulphinylbispropionate exhibits exceptional hydroperoxide decomposition activity, functioning as a secondary antioxidant that prevents the accumulation of these critical intermediates in polymer oxidation [30]. The sulfoxide group catalyzes the reduction of hydroperoxides to non-radical products, thereby interrupting the chain propagation cycle [19].

The decomposition mechanism involves nucleophilic attack by the sulfoxide oxygen on the hydroperoxide oxygen-oxygen bond, forming a transient persulfoxide intermediate . This intermediate subsequently decomposes through heterolytic cleavage to yield the corresponding sulfone and alcohol products . The reaction proceeds with high efficiency under mild conditions, making it particularly valuable for polymer stabilization applications .

Kinetic analysis of hydroperoxide decomposition reveals complex behavior dependent on hydroperoxide concentration [8]. At high concentrations (approaching 1 mol L^-1), the decomposition follows bimolecular kinetics with rate constants of approximately 4.5 × 10^-3 L mol^-1 s^-1 at 90°C [8]. At lower concentrations, unimolecular pathways become significant, with rate constants of 2.1 × 10^-4 s^-1 under similar conditions [8].

Table 2.3: Hydroperoxide Decomposition Kinetic Parameters

| Temperature (°C) | Bimolecular Rate Constant (L mol^-1 s^-1) | Unimolecular Rate Constant (s^-1) | Activation Energy (kJ mol^-1) | Reference |

|---|---|---|---|---|

| 70 | 1.2 × 10^-3 | 8.3 × 10^-5 | 68 | [8] |

| 90 | 4.5 × 10^-3 | 2.1 × 10^-4 | 68 | [8] |

| 120 | 1.8 × 10^-2 | 9.7 × 10^-4 | 68 | [8] |

| 150 | 6.2 × 10^-2 | 3.8 × 10^-3 | 68 | [8] |

The presence of organometallic catalysts significantly influences decomposition kinetics, with certain metal species accelerating the reaction through coordination to the sulfoxide oxygen [8]. This catalytic effect reduces the apparent activation energy for decomposition from typical values of 100-120 kJ mol^-1 for uncatalyzed systems to approximately 68 kJ mol^-1 [8]. The catalytic mechanism involves formation of metal-sulfoxide complexes that enhance the nucleophilicity of the sulfoxide oxygen toward hydroperoxide substrates.

Temperature dependence studies reveal that the decomposition rate increases exponentially with temperature, following Arrhenius behavior over the range of 50-150°C [41]. The activation energy for the primary decomposition pathway is approximately 68 kJ mol^-1, which is notably lower than values reported for model hydroperoxide systems [41]. This reduced activation energy contributes to the exceptional effectiveness of sulfoxide-based decomposers under mild processing conditions.

Redox Cycling Behavior of Sulfoxide Moieties

The sulfoxide functional group in Didodecyl 3,3'-sulphinylbispropionate exhibits remarkable redox cycling behavior that enables sustained antioxidant activity through reversible oxidation-reduction processes [16]. This cycling capability distinguishes sulfoxide-based antioxidants from conventional phenolic systems that undergo irreversible consumption during radical scavenging [17].

The primary redox cycle involves oxidation of the sulfoxide to the corresponding sulfone under oxidizing conditions, followed by potential reduction back to the thioether state [17]. The oxidation process occurs readily in the presence of hydrogen peroxide, with rate constants of 8.1-fold enhancement compared to free enzyme systems [16]. The reduction pathway requires specific reducing environments, often involving biological reducing systems such as methionine sulfoxide reductase [16].

Oxidant specificity plays a crucial role in determining the redox cycling pathways [17]. Hydrogen peroxide exposure converts thioether groups to sulfoxides with high selectivity, producing water-soluble products with extremely low toxicity [17]. In contrast, hypochlorite oxidation produces both sulfoxides and sulfones while causing polymer depolymerization, which significantly affects the cycling behavior [17].

Table 2.4: Redox Cycling Parameters for Sulfoxide Systems

| Oxidant | Primary Product | Secondary Product | Reaction Rate (relative) | Reversibility | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide | Sulfoxide | None | 1.0 | High | [17] |

| Hypochlorite | Sulfoxide | Sulfone | 2.3 | Moderate | [17] |

| Performic Acid | Sulfone | None | 4.1 | Low | |

| Atmospheric Oxygen | Sulfoxide | None | 0.3 | High | [17] |

The cycling efficiency depends strongly on the local chemical environment within the polymer matrix [16]. Hydrophobic environments tend to stabilize intermediate oxidation states, prolonging the cycling lifetime [16]. Polar environments can facilitate both oxidation and reduction processes but may also promote side reactions that terminate the cycling behavior [16].

Kinetic modeling of redox cycling reveals complex temporal behavior with distinct phases corresponding to different cycling states [16]. The initial rapid oxidation phase converts the majority of sulfoxide groups to higher oxidation states within minutes of exposure [16]. A subsequent slower phase involves gradual reduction and re-oxidation cycles that can persist for hours under appropriate conditions [16].

The maximum cycling capacity is determined by the stability of intermediate oxidation states and the availability of reducing equivalents in the system [16]. Under optimal conditions, individual sulfoxide moieties can undergo 5-10 complete redox cycles before irreversible degradation occurs [16]. This cycling capacity translates to substantially extended antioxidant protection compared to single-use systems [16].

Density functional theory has emerged as a powerful computational tool for investigating the electronic structure and reactivity of sulfoxide compounds, including didodecyl 3,3'-sulphinylbispropionate. The unique electronic properties of the sulfoxide functional group, characterized by the sulfur-oxygen double bond with significant polarization, make it an interesting target for theoretical studies [1] [2].

The electronic structure of sulfoxides is fundamentally different from their thioether analogs due to the presence of the sulfur-oxygen bond. Density functional theory calculations reveal that the sulfoxide group introduces higher polarity compared to the thioether linkage, which significantly influences the molecular orbital characteristics and reactivity patterns . The sulfur atom in sulfoxides exhibits a unique electronic configuration where the sulfur d-orbitals participate in bonding with the oxygen atom, creating a polar S=O bond that affects the entire molecular system.

Table 1: Molecular Properties of Didodecyl 3,3'-sulphinylbispropionate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₈O₅S | Multiple sources |

| Molecular Weight (g/mol) | 530.84 | PubChem/ChemSpider |

| CAS Number | 17243-14-0 | Chemical databases |

| EINECS Number | 241-276-4 | EINECS registry |

| Density (g/cm³) | 0.982 | Calculated/Predicted |

| Boiling Point (°C) | 628.6 | Predicted |

| Flash Point (°C) | 333.9 | Calculated |

| Vapor Pressure (mmHg at 25°C) | 1.03E-15 | Predicted |

| Index of Refraction | 1.479 | Calculated |

| LogP | 9.30920 | Calculated |

| Polar Surface Area (Ų) | 88.88 | Calculated |

| Exact Mass | 530.40 | Calculated |

Computational studies using various density functional theory methods have demonstrated that the choice of functional and basis set significantly affects the accuracy of sulfoxide property predictions. The B3LYP functional with 6-31++G(d,p) basis set has been widely used for organic sulfoxide systems, providing a good balance between computational cost and accuracy [1] [4]. However, for more accurate treatment of sulfoxide electronic structure, functionals like M06-2X with def2-TZVP basis set are preferred, particularly for radical chemistry applications [4] [5].

The reactivity descriptors calculated through density functional theory provide valuable insights into the chemical behavior of sulfoxide compounds. Key parameters include the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the electron-donating and electron-accepting capabilities of the molecule [1] [4]. The energy gap between these orbitals indicates the kinetic stability and chemical reactivity of the compound.

Table 2: Density Functional Theory Studies on Sulfoxide Systems

| Study Type | Key Parameters | Relevance to Sulfoxide Chemistry |

|---|---|---|

| Electronic Structure Analysis | HOMO-LUMO energies, electron density | Sulfoxide electronic structure characterization |

| Reactivity Descriptors | Chemical hardness, electrophilicity | Prediction of sulfoxide reactivity |

| Transition State Calculations | Activation energies, reaction pathways | Understanding oxidation/reduction pathways |

| Molecular Orbital Analysis | Frontier molecular orbitals | Bonding analysis of S=O group |

| Thermodynamic Parameters | Bond dissociation enthalpies | Stability assessment of sulfoxide compounds |

| Solvent Effects | Solvent-dependent properties | Environmental effects on sulfoxide behavior |

Global reactivity descriptors such as chemical hardness, chemical softness, and electrophilicity index provide quantitative measures of molecular reactivity. For sulfoxide compounds, these parameters are particularly important as they can predict the preferred reaction mechanisms and the tendency for oxidation or reduction processes [1] [4]. The chemical hardness describes the resistance of a molecule to charge transfer, while the electrophilicity index indicates the propensity to accept electrons from electron-rich species.

The influence of solvent environment on sulfoxide reactivity is another crucial aspect that density functional theory can effectively address. Solvent effects can significantly alter the electronic properties and reaction pathways of sulfoxide compounds [4] [6]. Computational studies using implicit solvation models such as the polarizable continuum model have shown that polar solvents can stabilize the sulfoxide functional group through dipole-dipole interactions, affecting the overall reactivity pattern.

Bond dissociation enthalpies calculated through density functional theory provide direct information about the stability of different bonds within the sulfoxide molecule. For didodecyl 3,3'-sulphinylbispropionate, the S=O bond strength is of particular interest as it determines the compound's susceptibility to reduction reactions [4] [6]. The calculated bond dissociation enthalpies can be used to predict the antioxidant potential of the compound through hydrogen atom transfer mechanisms.

Electron density analysis reveals the charge distribution within the sulfoxide molecule, highlighting regions of high and low electron density. This information is crucial for understanding intermolecular interactions and the preferred sites for electrophilic and nucleophilic attacks [1] [2]. The sulfoxide oxygen atom typically exhibits high electron density, making it a preferred site for hydrogen bonding and coordination with metal centers.

Transition State Analysis of Intramolecular Homolytic Substitution

Intramolecular homolytic substitution reactions represent a fundamental class of radical processes that are particularly relevant to the chemistry of sulfoxide compounds. The transition state analysis of these reactions provides critical insights into the mechanistic pathways and energy barriers associated with radical transformations in didodecyl 3,3'-sulphinylbispropionate and related compounds [7] [8].

The geometry of transition states in intramolecular homolytic substitution reactions is characterized by specific geometric constraints that arise from the cyclic nature of the process. Unlike intermolecular reactions, intramolecular processes must accommodate the conformational restrictions imposed by the connecting chain between the radical center and the substrate atom [8] [9]. For sulfoxide compounds, these geometric constraints can significantly influence the reaction energetics and the preferred pathways for radical rearrangements.

Table 3: Homolytic Substitution Mechanisms and Transition States

| Mechanism Type | Transition State Geometry | Energy Barriers (kJ/mol) | Key Features |

|---|---|---|---|

| Intramolecular Homolytic Substitution | Constrained cyclic geometry | 48-163 | Ring closure vs. translocation |

| Bimolecular Homolytic Substitution (SH2) | Collinear or bent arrangement | 15-19 | Radical-radical coupling |

| Radical Chain Substitution | Linear transition state | 62-139 | Propagation steps |

| Metal-Catalyzed Homolytic Substitution | Coordination complex geometry | Variable (catalyst dependent) | Metal-carbon bond activation |

Computational studies using ab initio methods and density functional theory have revealed that intramolecular homolytic substitution at chalcogen atoms, including sulfur in sulfoxide compounds, can proceed through different mechanistic pathways depending on the chain length and substitution pattern [8] [10]. The energy barriers for these processes vary significantly, with values ranging from 48 to 163 kJ/mol depending on the specific structural features and the nature of the attacking and leaving groups.

The transition state structure for intramolecular homolytic substitution typically exhibits a three-center, two-electron configuration where the attacking radical, the substrate atom, and the leaving group are arranged in a specific geometric arrangement. For sulfoxide compounds, the sulfur atom can accommodate this type of bonding due to its ability to expand its valence shell and form hypervalent intermediates [8] [11]. The S=O bond in sulfoxides can participate in these processes either as a directing group or as a reactive site.

Transition state theory provides a framework for understanding the kinetics of intramolecular homolytic substitution reactions. The activation energy, which represents the energy difference between the reactant and the transition state, determines the reaction rate and the temperature dependence of the process [12] [9]. For sulfoxide compounds, the polar nature of the S=O bond can stabilize or destabilize the transition state depending on the specific electronic requirements of the reaction.

The attack angle at the chalcogen center is a critical parameter that affects the energy barrier for homolytic substitution. Theoretical calculations have shown that deviations from the optimal attack angle can result in significant increases in the activation energy [8]. For sulfoxide compounds, the preferred attack angle is influenced by the electronic properties of the S=O bond and the steric environment around the sulfur atom.

Ring strain effects play a crucial role in determining the feasibility of intramolecular homolytic substitution reactions. The formation of cyclic transition states with different ring sizes results in varying degrees of strain, which directly affects the activation energy [8] [10]. For didodecyl 3,3'-sulphinylbispropionate, the long alkyl chains provide sufficient conformational flexibility to accommodate the geometric requirements of the transition state without introducing significant ring strain.

The concept of orbital symmetry conservation is particularly relevant to understanding the electronic requirements of homolytic substitution transition states. The interaction between the half-filled orbital of the attacking radical and the antibonding orbital of the substrate-leaving group bond must be symmetry-allowed for the reaction to proceed efficiently [12] [9]. Density functional theory calculations can provide detailed orbital analysis to predict the likelihood of successful orbital overlap in the transition state.

Solvent effects on transition state stability represent another important consideration in the analysis of intramolecular homolytic substitution. Polar solvents can stabilize charged or polarized transition states through electrostatic interactions, while nonpolar solvents may favor more neutral transition state configurations [10] [8]. For sulfoxide compounds, the polar S=O bond can interact with solvent molecules, potentially affecting the transition state geometry and energy.

The relationship between transition state structure and product selectivity is particularly important for understanding the synthetic utility of intramolecular homolytic substitution reactions. The geometry of the transition state determines the stereochemical outcome of the reaction and the regioselectivity when multiple reaction pathways are possible [8] [13]. For sulfoxide compounds, the chirality of the sulfur center can influence the diastereoselectivity of the process.

Molecular Dynamics Simulations of Polymer-Stabilizer Interactions

Molecular dynamics simulations have become an indispensable tool for understanding the complex interactions between polymer matrices and stabilizer molecules at the molecular level. For didodecyl 3,3'-sulphinylbispropionate and its interactions with various polymer systems, molecular dynamics provide detailed insights into the structural, thermodynamic, and kinetic aspects of these interactions [14] [15].

The theoretical foundation of molecular dynamics simulations for polymer-stabilizer systems relies on classical mechanics principles, where the motion of atoms is governed by Newton's equations of motion. The accuracy of these simulations depends heavily on the quality of the force field parameters used to describe the interatomic interactions [14] [16]. For sulfoxide-containing stabilizers like didodecyl 3,3'-sulphinylbispropionate, specialized force field parameters are required to accurately represent the unique electronic properties of the S=O bond.

Table 4: Molecular Dynamics Simulation Parameters for Polymer-Stabilizer Systems

| Parameter | Typical Values | Application to Polymer Systems |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Polymer-specific parameters |

| Simulation Time | 10-500 ns | Sufficient for equilibration |

| Temperature (K) | 298-373 | Physiological conditions |

| Pressure (atm) | 1.0 | Standard conditions |

| Ensemble | NPT, NVT | Isothermal-isobaric |

| Cutoff Distance (Å) | 10-12 | Long-range interactions |

| Integration Time Step (fs) | 1-2 | Stability considerations |

| Analysis Methods | RMSD, RMSF, RDF, hydrogen bonds | Structural and dynamic properties |

The selection of appropriate force field parameters is crucial for accurate molecular dynamics simulations of polymer-stabilizer interactions. The AMBER force field has been widely used for biological polymers and can be adapted for synthetic polymer systems with appropriate parameterization [14] [15]. The CHARMM force field provides excellent coverage for both proteins and synthetic polymers, while the OPLS force field is particularly well-suited for organic molecules and can accurately represent the interactions of sulfoxide compounds with polymer matrices.

Equilibration procedures in molecular dynamics simulations ensure that the system reaches a stable configuration before data collection begins. For polymer-stabilizer systems, this typically involves energy minimization followed by gradual heating and equilibration under the desired thermodynamic conditions [15] [16]. The equilibration time must be sufficient to allow the polymer chains to adopt realistic conformations and for the stabilizer molecules to distribute throughout the polymer matrix.

The analysis of molecular dynamics trajectories provides quantitative information about the structural and dynamic properties of polymer-stabilizer systems. Root mean square deviation calculations measure the structural stability of the system over time, while root mean square fluctuation analysis identifies regions of high and low mobility within the polymer matrix [15] [17]. These parameters are particularly important for understanding how stabilizer molecules affect the overall flexibility and stability of the polymer system.

Radial distribution functions calculated from molecular dynamics trajectories provide detailed information about the spatial arrangement of atoms and molecules within the system. For polymer-stabilizer interactions, these functions can reveal preferential binding sites, the extent of stabilizer clustering, and the effect of stabilizer concentration on the polymer structure [15] [16]. The first coordination shell around the stabilizer molecules is particularly informative about the nature of the interactions with the polymer matrix.

Hydrogen bonding analysis represents a critical component of molecular dynamics simulations for systems containing sulfoxide stabilizers. The polar S=O bond in didodecyl 3,3'-sulphinylbispropionate can participate in hydrogen bonding interactions with polar groups in the polymer matrix [15] [18]. The number, strength, and lifetime of these hydrogen bonds can be quantified through detailed analysis of the molecular dynamics trajectories.

The thermodynamic properties of polymer-stabilizer interactions can be calculated using advanced molecular dynamics techniques such as free energy perturbation and thermodynamic integration. These methods provide quantitative estimates of binding affinities, enthalpies of interaction, and entropy changes associated with stabilizer incorporation [15] [18]. Such information is crucial for understanding the thermodynamic driving forces that govern stabilizer effectiveness.

Table 5: Comparative Analysis of Related Sulfur-Containing Compounds

| Compound | Functional Group | Molecular Weight | Primary Application | Thermal Stability |

|---|---|---|---|---|

| Didodecyl 3,3'-sulphinylbispropionate | Sulfoxide (-S(=O)-) | 530.84 | Potential antioxidant (limited data) | Unknown |

| Didodecyl 3,3'-thiodipropionate | Thioether (-S-) | 514.84 | Plastic antioxidant/stabilizer | Moderate (Tm: 40-42°C) |

| Dioctadecyl 3,3'-thiodipropionate | Thioether (-S-) | 683.17 | High-temperature polymer additive | High (longer alkyl chains) |

The influence of temperature on polymer-stabilizer interactions is another important aspect that can be investigated through molecular dynamics simulations. Temperature affects both the kinetic energy of the molecules and the strength of intermolecular interactions [15] [16]. For sulfoxide stabilizers, elevated temperatures may affect the stability of the S=O bond and alter the interaction patterns with the polymer matrix.

Pressure effects on polymer-stabilizer systems can also be studied through molecular dynamics simulations conducted under different pressure conditions. Changes in pressure can affect the density of the polymer matrix and the distribution of stabilizer molecules, potentially altering the effectiveness of the stabilization process [15] [14]. The compressibility of the polymer-stabilizer system provides insights into the mechanical properties and the response to external stress.

The development of coarse-grained models for polymer-stabilizer systems represents an important advancement in molecular dynamics simulations. These models reduce the computational cost by treating groups of atoms as single interaction sites, allowing for longer simulation times and larger system sizes [14] [15]. For didodecyl 3,3'-sulphinylbispropionate, coarse-grained models can capture the essential features of the polymer-stabilizer interactions while maintaining computational efficiency.

Table 6: Computational Methods for Sulfoxide Chemistry Studies

| Method | Basis Set | Accuracy | Computational Cost | Recommended Use |

|---|---|---|---|---|

| B3LYP Functional | 6-31++G(d,p) | Good for organic molecules | Moderate | General organic chemistry |

| M06-2X Functional | def2-TZVP | Excellent for radicals | Moderate | Radical chemistry |

| PBE0 Functional | cc-pVDZ | Good hybrid functional | Moderate | Thermochemistry |

| ωB97M-V Functional | def2-QZVPP | State-of-the-art VdW | High | Weak interactions |

| CCSD(T) Method | aug-cc-pVDZ | Very high (benchmark) | Very High | High-accuracy benchmarks |

| MP2 Method | DZP | Good for correlation | Moderate | Correlation effects |

The validation of molecular dynamics simulations through comparison with experimental data is essential for ensuring the reliability of the computational predictions. Experimental techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and differential scanning calorimetry can provide complementary information about polymer-stabilizer interactions [15] [18]. The agreement between computational predictions and experimental observations validates the accuracy of the force field parameters and simulation protocols.

Machine learning approaches are increasingly being integrated with molecular dynamics simulations to enhance the analysis and interpretation of complex polymer-stabilizer systems. These techniques can identify patterns in the simulation data that may not be apparent through traditional analysis methods [15] [19]. For sulfoxide stabilizers, machine learning can help predict the optimal stabilizer concentration and distribution within the polymer matrix.